Peptide5
Overview
Description
Peptide5 is a synthetic peptide that mimics a sequence in the extracellular loop 2 of Connexin43, a gap junction protein found in the spinal cord . Connexin43 channel-mediated communication is involved in secondary cell death by propagating neurotoxic molecules from injured cells to adjacent healthy cells . This compound has been shown to reduce secondary tissue damage and improve functional recovery after spinal cord injury .
Mechanism of Action
Target of Action
Peptide5, a synthetic peptide, primarily targets Connexin 43 (Cx43) . Cx43 is a ubiquitously expressed gap junction protein found in various tissues, including the spinal cord . It plays a crucial role in cell-cell communication and is involved in various physiological processes.
Mode of Action
This compound acts as a mimetic of Cx43 , interacting with it to modulate its function . It has been shown to reduce secondary tissue damage and improve functional recovery after spinal cord injury (SCI) . This compound’s interaction with Cx43 results in the modulation of hemichannel activity, which is implicated in the propagation of neurotoxic molecules from injured cells to adjacent healthy cells .
Biochemical Pathways
This compound’s interaction with Cx43 influences several biochemical pathways. It has been shown to affect the insulin signaling (IS) pathway . The IS pathway is crucial for various cellular processes, including cell growth, differentiation, and metabolism . This compound’s modulation of this pathway can have significant downstream effects, potentially influencing a range of cellular functions.
Pharmacokinetics
The pharmacokinetics of peptides like this compound typically involve absorption, distribution, metabolism, and excretion (ADME) . Peptides generally have low oral bioavailability due to their susceptibility to enzymatic degradation and poor absorption. Therefore, they are often administered via intravenous, subcutaneous, or intramuscular routes . The distribution of peptides is mainly driven by diffusion and, to a lesser extent, convective extravasation . Peptides are freely filtered by the kidneys, contributing to their elimination .
Result of Action
The action of this compound results in molecular and cellular effects that can influence the overall health of an organism. For instance, in the context of SCI, this compound has been shown to reduce secondary tissue damage and improve functional recovery . This suggests that this compound can have a protective effect on cells, potentially mitigating the impact of injury or disease.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes or proteins in the body can affect the stability and efficacy of this compound . Additionally, the physiological state of the organism, such as the presence of inflammation or disease, can also influence the action of this compound .
Preparation Methods
Peptide5 is synthesized using standard solid-phase peptide synthesis (SPPS) techniques . The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product . Industrial production methods for this compound involve large-scale SPPS, which allows for the efficient and high-yield production of the peptide .
Chemical Reactions Analysis
Peptide5 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substitution reagents like iodoacetic acid . Major products formed from these reactions include modified peptides with altered functional groups, which can affect the peptide’s biological activity .
Scientific Research Applications
Peptide5 has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of gap junction proteins . In biology, this compound is used to investigate cell-to-cell communication and the role of connexin proteins in various physiological processes . In medicine, this compound has shown potential as a therapeutic agent for treating spinal cord injuries and reducing secondary tissue damage . Additionally, this compound is used in industry for the development of new drugs and therapeutic peptides .
Comparison with Similar Compounds
Peptide5 is unique in its ability to specifically target Connexin43 and inhibit its channel-mediated communication . Similar compounds include other Connexin43 mimetic peptides, such as Gap26 and Gap27 . this compound has been shown to be more effective in reducing secondary tissue damage and improving functional recovery after spinal cord injury . Additionally, this compound has a higher stability in human serum compared to other Connexin43 mimetic peptides .
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H98N16O20S/c1-29(2)24-37(69-51(87)38(25-33-14-8-7-9-15-33)70-54(90)41(28-97)73-52(88)39(26-44(82)83)71-56(92)45(62)30(3)4)50(86)72-40(27-77)53(89)68-36(17-12-22-65-60(63)64)58(94)76-23-13-18-42(76)55(91)74-46(31(5)78)57(93)67-35(19-20-43(80)81)48(84)66-34(16-10-11-21-61)49(85)75-47(32(6)79)59(95)96/h7-9,14-15,29-32,34-42,45-47,77-79,97H,10-13,16-28,61-62H2,1-6H3,(H,66,84)(H,67,93)(H,68,89)(H,69,87)(H,70,90)(H,71,92)(H,72,86)(H,73,88)(H,74,91)(H,75,85)(H,80,81)(H,82,83)(H,95,96)(H4,63,64,65)/t31-,32-,34+,35+,36+,37+,38+,39+,40+,41+,42+,45+,46+,47+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEAEIUDNCLZNN-VUZGFOMDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H98N16O20S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1395.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of Peptide5 and how does it interact with it?
A1: this compound targets Connexin43 (Cx43) [, ], a protein forming gap junction channels and hemichannels. This compound mimics a specific sequence within the extracellular loop 2 (EL2) of Cx43, allowing it to interact with the protein and modulate its channel activity [, , ].
Q2: How does this compound binding to Cx43 affect cellular processes?
A2: By binding to Cx43, this compound primarily inhibits the opening of Cx43 hemichannels [, ]. This inhibition reduces the release of signaling molecules, such as adenosine triphosphate (ATP), through these channels []. Consequently, this compound can attenuate downstream effects associated with excessive ATP release, including inflammation, cell death, and breakdown of cell-cell junctions [, , ].
Q3: Does this compound affect gap junctional communication?
A3: While this compound primarily targets hemichannels, studies show that at higher concentrations, it can also disrupt existing gap junctional communication []. This suggests a potential concentration-dependent dual effect on Cx43 channels.
Q4: What is the amino acid sequence of this compound?
A4: The amino acid sequence of this compound is VDCFLSRPTEKT [].
Q5: Are there any structural modifications of this compound being explored?
A5: Yes, researchers are investigating modified this compound analogs to improve stability and efficacy. These include N-terminal acylations [], S-lipidated lipopeptides with various lipid chains [], and a specific lipoamino acid modification [].
Q6: What are the routes of administration investigated for this compound?
A8: Studies have explored both local and systemic administration of this compound. Local administration has been investigated in spinal cord injury models [], while systemic intraperitoneal injections have also shown efficacy [, ]. Intravitreal injections have been tested for ocular applications [, ].
Q7: In what disease models has this compound shown therapeutic potential?
A9: Preclinical studies show promise for this compound in various models: * Spinal Cord Injury: Improved locomotor function, reduced pain hypersensitivity, and decreased lesion size in rat models [, ]. * Stroke: Attenuated brain microvascular endothelial cell injury in a hypoxia/reoxygenation model []. * Retinal Injury: Improved retinal function and reduced inflammation in a light-damaged rat model []. Enhanced neuroprotection in a retinal ischemia model []. * Diabetic Nephropathy: Protected against tubular epithelial cell injury and dysfunction in cell culture and potentially in vivo [, ].
Q8: Are there any specific drug delivery strategies being investigated for this compound?
A11: The development of lipidated this compound analogs, like SRPTEKT-Hdc, suggests a strategy to enhance its interaction with cell membranes and potentially improve its targeting to Cx43 []. Further research on targeted delivery approaches for specific tissues is crucial for maximizing its therapeutic potential.
Q9: What analytical methods are used to study this compound?
A12: Various techniques are employed to characterize and quantify this compound and its effects: * High-Performance Liquid Chromatography (HPLC): Used for peptide purification and analysis []. * Mass Spectrometry (MS): For structural characterization and quantification of this compound and its analogs [, ]. * Immunohistochemistry: To assess protein expression and localization in tissues [, , , ]. * Western Blotting: To measure protein levels in cells and tissues [, ]. * Electroretinography: To assess retinal function in animal models []. * Cell-based Assays: To evaluate cell viability, permeability, dye uptake, and other cellular responses [, , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.